molecular formula C21H20O11 B190365 Luteoloside CAS No. 5373-11-5

Luteoloside

Cat. No. B190365
CAS RN: 5373-11-5
M. Wt: 448.4 g/mol
InChI Key: PEFNSGRTCBGNAN-QNDFHXLGSA-N
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Description

Scientific Research Applications

Neuroprotection in Cerebral Ischemia

Luteoloside exhibits neuroprotective effects in rats with focal cerebral ischemia. It alleviates neurologic deficits, cerebral edema, and improves cerebral infarction and histopathological changes. It inhibits neuroinflammation by reducing interleukin-1β, tumor necrosis factor-α, inducible nitric oxide synthase, and cyclooxygenase-2 in brain tissues. Luteoloside suppresses nuclear factor-kappa B signaling, upregulates peroxisome proliferator activated receptor gamma, and increases NF-E2-related factor nuclear accumulation, suggesting its potential in treating cerebral ischemia and other neurological disorders (Li et al., 2019).

Uterine Protection against Infection

Luteoloside protects the uterus from Staphylococcus aureus-induced damage and inflammation. It ameliorates the infiltration of inflammatory cells, decreases pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and increases anti-inflammatory cytokine IL-10 in vivo and in vitro. Luteoloside inhibits apoptosis of endometrial epithelial cells and suppresses the phosphorylation of p53 and caspase-3 expression induced by S. aureus. It inhibits TLR2 and NF-κB signaling pathways, suggesting its value in clinical treatment of S. aureus-induced inflammation (Wang et al., 2018).

Molecular Signatures in Plant Senescence

In Lonicera macranthoides, a medicinal plant, transcriptome analysis reveals molecular signatures associated with luteoloside accumulation in senescing leaves. Key differentially expressed genes involved in luteoloside biosynthesis, such as phenylalanine ammonia lyase, cinnamate 4-hydroxylase, and flavonoid 3′-monooxygenase, were identified. This understanding aids in elucidating the molecular basis of luteoloside generation in plants (Chen et al., 2018).

Hepatoprotection and Hepatocyte Regeneration

Luteoloside shows hepatoprotective properties and promotes hepatocyte regeneration. In a study on non-alcoholic fatty liver disease (NAFLD), luteoloside counteracted hepatocyte damage by stimulating hepatocyte regeneration efficacy. It activates STAT3 and cell cycle-related proteins, suggesting its therapeutic potential in liver diseases (Zhu et al., 2021).

Antiviral Activity

Luteoloside exhibits antiviral activity against enterovirus 71 (EV71). It relieves the cytopathic effect of EV71 in cell cultures and reduces EV71 viability. Luteoloside blocks 3C protease enzymatic activity, inhibiting EV71 production in vitro, indicating its potential as an antiviral agent (Cao et al., 2016).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNSGRTCBGNAN-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949617
Record name Luteolin 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Luteolin 7-O-glucoside

CAS RN

5373-11-5, 26811-41-6
Record name Luteolin 7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5373-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Luteolin-7-glucoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968
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Record name LUTEOLIN 7-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 - 258 °C
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
S Fan, Y Wang, J Lu, Y Zheng, D Wu, M Li, B Hu… - PloS one, 2014 - journals.plos.org
… , we demonstrate that luteoloside is a potent … luteoloside-induced suppression of proliferation, migration and invasion. Our data provide the mechanistic insight into the role of luteoloside …
Number of citations: 120 journals.plos.org
X Wang, T Yuan, N Yin, X Ma, Z Zhang, Z Zhu… - Inflammation, 2018 - Springer
… Moreover, luteoloside inhibited the apoptosis of endometrial … that luteoloside inhibited the expression of Bax but increased the expression of Bcl-2. These results indicate that luteoloside …
Number of citations: 37 link.springer.com
M Zhou, S Shen, X Zhao, X Gong - Biochemical and biophysical research …, 2017 - Elsevier
… of luteoloside on non-small cell lung cancer (NSCLC) cells and demonstrated that luteoloside … ; we further found that treatment with luteoloside did not strongly result in apoptotic cell …
Number of citations: 51 www.sciencedirect.com
J Shao, C Wang, L Li, H Liang, J Dai, X Ling… - International Journal of …, 2018 - mdpi.com
… cancer potential of luteoloside, the anti-proliferative effect of luteoloside on Hela cells was evaluated after treatment with luteoloside. As shown in Figure 1A, luteoloside inhibited cell …
Number of citations: 38 www.mdpi.com
Z Wang, W Chen, Y Li, S Zhang, H Lou, X Lu… - Journal of …, 2021 - Elsevier
… ex Roxb extract (JQ) as well as the constituents of luteoloside, quercetin, and caffeic acid … role of luteoloside in CLP-induced septic mice. In addition, RDN and luteoloside significantly …
Number of citations: 30 www.sciencedirect.com
F Song, C Wei, L Zhou, AN Qin, M Yang… - Journal of Cellular …, 2018 - Wiley Online Library
… In this study, we investigated the in vivo effect of Luteoloside on LPS-… Luteoloside can prevent LPS-mediated bone loss in vivo. Furthermore, our finding also showed that Luteoloside …
Number of citations: 37 onlinelibrary.wiley.com
Q Li, Z Tian, M Wang, J Kou, C Wang, X Rong… - International …, 2019 - Elsevier
… effect of luteoloside on cerebral … of luteoloside on cerebral ischemia-reperfusion (I/R). Male Sprague-Dawley rats were randomly divided into six groups: sham, MCAO, luteoloside (20 mg…
Number of citations: 83 www.sciencedirect.com
YX Zhao, JJ Wang, L Zhang, S Zhang, SL Su… - Natural product …, 2019 - Taylor & Francis
… In this study, we reported an efficient biosynthesis of luteoloside by the … that luteoloside did not show obvious cytotoxic effect compared to luteolin at a higher dose. Moreover, luteoloside …
Number of citations: 7 www.tandfonline.com
Z Chen, G Liu, N Tang, Z Li - International Journal of Molecular Sciences, 2018 - mdpi.com
… luteoloside biosynthesis are still largely unknown. In this work, high performance liquid chromatography (HPLC) was employed to determine the luteoloside … amounts of luteoloside, …
Number of citations: 20 www.mdpi.com
Z Cao, Y Ding, Z Ke, L Cao, N Li, G Ding, Z Wang… - PLoS …, 2016 - journals.plos.org
… luteoloside on the EV71 viral yield. Finally, we performed inhibition assays using luteoloside … Our results demonstrated that luteoloside blocked 3C protease enzymatic activity in a dose-…
Number of citations: 41 journals.plos.org

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